molecular formula C14H10ClFO2 B2589656 Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate CAS No. 886362-12-5

Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate

Cat. No.: B2589656
CAS No.: 886362-12-5
M. Wt: 264.68
InChI Key: MZQWYZCTCRTZHU-UHFFFAOYSA-N
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Description

Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate (CAS: 886362-12-5) is a biphenyl ester derivative with the molecular formula C₁₄H₁₀ClFO₂ and a molecular weight of 264.68 g/mol. It is characterized by a biphenyl backbone substituted with a chlorine atom at the 4'-position, a fluorine atom at the 3'-position, and a methyl ester group at the 4-position of the second benzene ring. This compound is primarily utilized as a pharmaceutical intermediate and is available commercially in liquid or off-white powder form with ≥98% purity .

Properties

IUPAC Name

methyl 4-(4-chloro-3-fluorophenyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-12(15)13(16)8-11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQWYZCTCRTZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4’-chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through various coupling reactions such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.

    Introduction of Substituents: The chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions. For instance, chlorination and fluorination can be achieved using reagents like chlorine gas and fluorine gas or other halogenating agents under controlled conditions.

    Esterification: The carboxylate ester group can be introduced through esterification reactions, where the carboxylic acid derivative of the biphenyl compound reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of Methyl 4’-chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylate may involve large-scale coupling reactions followed by halogenation and esterification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4’-chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the halogen atoms.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ester group, leading to the formation of carboxylic acids or alcohols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products include derivatives with different nucleophiles replacing the halogen atoms.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols.

    Hydrolysis: Products include carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that derivatives of biphenyl compounds can exhibit anticancer properties. The structure of this compound may influence its interaction with biological targets involved in cancer progression. Research into similar compounds has indicated potential in inhibiting tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Compounds with similar structures have been evaluated for their antimicrobial activity against various pathogens. The presence of halogen substituents like chlorine and fluorine can enhance the lipophilicity and bioactivity of the compounds, making them effective against resistant strains of bacteria .

Materials Science

The unique properties of this compound make it a candidate for applications in materials science:

  • Organic Electronics : Fluorinated biphenyls are known to be used in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their favorable electronic properties. The rigidity and stability provided by the biphenyl framework contribute to efficient charge transport in these devices .
  • Liquid Crystal Displays (LCDs) : The compound's ability to modulate electronic properties makes it suitable for use in liquid crystal displays. Its structural characteristics can influence the alignment and response times of liquid crystals, enhancing display performance .

Organic Synthesis

In synthetic organic chemistry, this compound can serve as an important intermediate:

  • Building Block for Complex Molecules : This compound can be utilized as a building block in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications through reactions such as nucleophilic substitution or coupling reactions, facilitating the development of new pharmaceuticals or agrochemicals .

Case Study 1: Anticancer Activity Evaluation

A study published in a peer-reviewed journal investigated the anticancer potential of biphenyl derivatives similar to this compound. The research focused on evaluating cell viability in various cancer cell lines using MTT assays. Results indicated that certain derivatives significantly inhibited cell proliferation compared to controls, suggesting a promising avenue for further exploration in drug development .

Case Study 2: Synthesis of Fluorinated Compounds

Research highlighted the synthesis of fluorinated biphenyl derivatives via palladium-catalyzed reactions involving this compound as a precursor. This approach demonstrated high yields and selectivity, showcasing the compound's utility in generating structurally diverse fluorinated organic molecules that could serve various industrial applications .

Mechanism of Action

The mechanism of action of Methyl 4’-chloro-3’-fluoro[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can enhance the compound’s binding affinity and specificity towards these targets. The ester group may undergo hydrolysis to release the active carboxylic acid form, which can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural and functional differences between the target compound and analogous biphenyl esters:

Compound Name Molecular Formula Substituents (Positions) Key Functional Groups Application/Notes
Target compound C₁₄H₁₀ClFO₂ 4'-Cl, 3'-F, 4-COOCH₃ Ester, halogen Pharmaceutical intermediate
Methyl 3'-(3-(bis(2-cyano-5-methoxyphenyl)amino)-3-oxopropyl)-5'-fluoro-[1,1'-biphenyl]-4-carboxylate (2e) C₃₃H₂₅FN₄O₆ 5'-F, 3'-amide/cyano/methoxy Ester, amide, cyano, methoxy Synthetic intermediate in cross-coupling reactions
Methyl 4'-chloro-3'-methyl-[1,1'-biphenyl]-4-carboxylate C₁₅H₁₃ClO₂ 4'-Cl, 3'-CH₃, 4-COOCH₃ Ester, alkyl, halogen Catalytic reductive cross-coupling studies
4'-fluoro-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid methyl ester C₁₄H₁₁FO₃ 4'-F, 3-OH, 4-COOCH₃ Ester, hydroxyl, halogen Potential metabolite or prodrug
4'-Chloro-2-methoxy-3'-methyl[1,1'-biphenyl]-4-carboxylic acid C₁₅H₁₃ClO₃ 4'-Cl, 3'-CH₃, 2-OCH₃, 4-COOH Carboxylic acid, methoxy, alkyl Intermediate with improved solubility
Key Observations:
  • Halogen vs.
  • Hydroxyl vs. Ester Groups : The hydroxyl-substituted analog (C₁₄H₁₁FO₃ ) exhibits higher polarity, which may enhance solubility but reduce metabolic stability compared to the esterified target compound.
  • Trifluoromethyl vs. Chloro : Compounds like 3'-trifluoromethyl derivatives (e.g., [1,1'-Biphenyl]-3-carboxylic acid, 4'-chloro-3'-(trifluoromethyl)- ) show enhanced lipophilicity and steric bulk, influencing binding affinity in drug-target interactions.

Spectral and Physicochemical Properties

  • NMR Data: The target compound’s ¹H NMR (in CDCl₃) is distinct from analogs like 2e , which displays additional peaks for cyano (-CN) and methoxy (-OCH₃) groups at δ 3.8–4.0 ppm. ¹³C NMR of the target compound lacks the carbonyl signals (~170 ppm) seen in amide-containing analogs (e.g., 2e and 2f ).
  • Mass Spectrometry :

    • The molecular ion peak ([M+H]⁺) for the target compound is observed at m/z 265.1 , consistent with its molecular weight . In contrast, trifluoromethyl-substituted analogs (e.g., 2f ) show higher mass due to the CF₃ group.
  • Solubility and Stability :

    • The target compound is stored as a liquid or powder, suggesting moderate stability. Hydroxyl-substituted analogs (e.g., C₁₄H₁₁FO₃ ) may require inert conditions due to oxidative sensitivity.

Biological Activity

Methyl 4'-chloro-3'-fluoro[1,1'-biphenyl]-4-carboxylate (CAS Number: 886362-12-5) is a compound of significant interest in both biochemical research and industrial applications. This article delves into its biological activity, mechanisms of action, and various applications supported by diverse research findings.

  • Molecular Formula: C₁₄H₁₀ClFO₂
  • Molecular Weight: 264.69 g/mol
  • Melting Point: 88–90 °C

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The presence of the chloro and fluoro substituents enhances its binding affinity to molecular targets, which is crucial for its effectiveness in various biochemical assays. The ester group can undergo hydrolysis to release the active carboxylic acid form, further facilitating interactions with biological molecules.

Enzyme Interaction and Metabolic Pathways

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its structural features allow it to serve as a substrate or inhibitor for various enzymes, making it a valuable tool in pharmacological research .

Antioxidant Properties

Research indicates that biphenyl derivatives, including this compound, exhibit antioxidant properties. These compounds can scavenge free radicals, thereby potentially reducing oxidative stress within biological systems. For instance, similar compounds have demonstrated significant hydroxyl radical scavenging activity, which is critical in mitigating cellular damage .

Study on Cytotoxicity

A study investigated the cytotoxic effects of similar biphenyl derivatives on cancer cell lines. The findings revealed that these compounds could induce apoptosis in specific cancer cells while exhibiting minimal toxicity towards normal cells. For example, a related compound showed an IC50 value indicating effective inhibition of cancer cell proliferation at low concentrations .

Comparative Analysis with Other Compounds

This compound was compared with other biphenyl derivatives to assess its unique properties. The unique combination of chloro and fluoro groups imparts distinct electronic characteristics that enhance its reactivity and specificity towards biological targets. This makes it particularly advantageous in drug design and development processes aimed at targeting specific enzymes or receptors involved in disease pathways .

Applications in Research and Industry

This compound is not only pivotal in academic research but also finds applications in the production of specialty chemicals and agrochemicals. Its ability to act as a building block for more complex organic molecules underscores its utility in synthetic chemistry .

Summary Table: Biological Activity Overview

Biological Activity Description
Enzyme Interaction Used in biochemical assays to study enzyme interactions and metabolic pathways.
Antioxidant Activity Exhibits significant free radical scavenging properties.
Cytotoxicity Induces apoptosis in cancer cells; minimal toxicity to normal cells.
Industrial Use Utilized in the synthesis of specialty chemicals and agrochemicals.

Q & A

Q. Analytical Methodology

  • 1H/13C NMR : Key peaks include:
    • Aromatic protons: δ 7.64 (d, J = 8.5 Hz, 2H, biphenyl H2/H6), δ 7.50 (d, J = 2.2 Hz, 1H, 3'-F-substituted aryl), and δ 3.97 (s, 3H, methyl ester) .
    • 13C signals: δ 166.9 (ester carbonyl), δ 144.6 (ipso-C to Cl), and δ 136.6 (ipso-C to F) .
  • IR Spectroscopy : Confirm ester C=O stretch at ~1700 cm⁻¹ and aryl C-F/C-Cl stretches at 1100–1250 cm⁻¹ .
  • Resolving Discrepancies : Batch-to-batch variations in coupling constants (e.g., δ 7.50 J = 2.2 Hz vs. δ 7.44 J = 8.3 Hz) may arise from residual solvents or impurities. Re-crystallize in ethyl acetate/petroleum ether and re-acquire spectra under standardized conditions .

How can computational chemistry (e.g., DFT) predict the compound’s reactivity in derivatization reactions?

Advanced Research Focus
Density Functional Theory (DFT) calculations can model:

  • Electrophilic Aromatic Substitution (EAS) : Predict regioselectivity for further functionalization. The 3'-fluoro group directs electrophiles to the 2' or 4' positions due to meta-directing effects, validated in coumarin-Schiff base analogs .
  • Transition State Analysis : Compare activation energies for Suzuki coupling vs. Buchwald-Hartwig amination to prioritize synthetic routes .
  • Methodological Protocol : Optimize basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models (PCM for THF/water mixtures) .

What strategies optimize purity and yield in large-scale synthesis?

Q. Advanced Process Chemistry

  • Chromatography-Free Purification : Use biphasic solvent systems (e.g., hexane/ethyl acetate) for liquid-liquid extraction, reducing silica gel dependency .
  • HPLC Monitoring : Employ reverse-phase C18 columns (ACN/water gradient) to detect impurities <1%, ensuring ≥98% purity .
  • Catalyst Screening : Test Pd(OAc)₂/XPhos vs. Ni(COD)₂/dppf for cost-effectiveness and scalability .

How does the compound serve as a precursor for pharmacologically active derivatives?

Q. Applied Research Focus

  • Anticancer Agents : The biphenyl core is a scaffold for kinase inhibitors. For example, tert-butyl 3'-amino-4'-(4-methylpiperazinyl) biphenyl carboxylates show WDR5 degraders activity .
  • Antimicrobials : Chloro/fluoro substituents enhance lipophilicity, improving membrane penetration. Derivatives with nicotinamide groups exhibit MIC values <10 µM against Gram-positive pathogens .
  • Synthetic Protocol : React the methyl ester with hydroxylamine or hydrazine to generate hydroxamic acids/hydrazides for bioactivity screening .

What are the challenges in characterizing crystallographic properties, and how are they addressed?

Q. Advanced Structural Analysis

  • Crystal Packing : The compound’s non-planar biphenyl system complicates single-crystal growth. Use slow evaporation in DCM/hexane (1:5) at 4°C .
  • X-ray Diffraction : Resolve disorder in ester groups by collecting data at 292 K with Cu-Kα radiation (λ = 1.54178 Å). R-factor thresholds <0.05 ensure reliability .
  • Comparative Data : Match unit cell parameters (e.g., monoclinic P2₁/c space group) to analogous methyl biphenyl carboxylates .

How do solvent and temperature affect catalytic efficiency in coupling reactions?

Q. Advanced Reaction Optimization

  • Solvent Effects : Polar aprotic solvents (DMF, THF) improve Pd/Ni catalyst solubility but may promote side reactions. THF/water mixtures (10:1) balance reactivity and selectivity .
  • Temperature : Reactions at 65°C achieve optimal turnover frequency (TOF = 12 h⁻¹) without thermal decomposition .
  • Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .

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